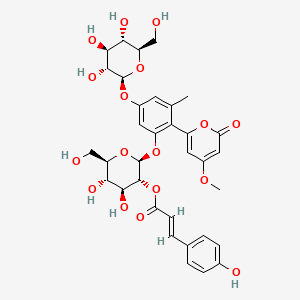
Aloenin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Aloenin B is a naturally occurring compound isolated from the leaves and roots of Aloe species, particularly Aloe hijazensis . It is known for its neuroprotective activity against glutamate-induced neuronal death in HT22 cells . This compound belongs to the class of anthraquinone glycosides, which are characterized by the presence of an anthraquinone skeleton modified by the addition of a sugar molecule .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Aloenin B involves the extraction from Aloe species using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly used for the quantitative determination and purification of this compound . The extraction process typically involves the use of solvents such as ethanol or methanol, followed by chromatographic separation to isolate the compound with high purity .
Industrial Production Methods: The yield and purity of this compound can be optimized by controlling the extraction conditions and using high-efficiency chromatographic techniques .
Analyse Chemischer Reaktionen
Types of Reactions: Aloenin B undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of functional groups in the anthraquinone skeleton and the glycosidic linkage .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. Substitution reactions may involve nucleophiles such as hydroxide ions or amines .
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions may yield anthraquinone derivatives, while reduction reactions can produce reduced forms of the glycoside .
Wissenschaftliche Forschungsanwendungen
Aloenin B has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a reference compound for the study of anthraquinone glycosides . In biology, this compound is studied for its neuroprotective effects and potential therapeutic applications in neurodegenerative diseases . In medicine, it has shown inhibitory activities against various bacterial strains, including Bacillus cereus, Bacillus subtilis, Staphylococcus aureus, Escherichia coli, Staphylococcus epidermidis, and Shigella sonnei . Additionally, this compound is explored for its potential use in the development of new antibacterial agents .
Wirkmechanismus
The mechanism of action of Aloenin B involves its interaction with molecular targets and pathways associated with neuroprotection and antibacterial activity. In neuroprotection, this compound exerts its effects by inhibiting glutamate-induced neuronal death, possibly through the modulation of oxidative stress and apoptosis pathways . In antibacterial activity, this compound targets bacterial cell walls and membranes, disrupting their integrity and leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Aloenin B is similar to other anthraquinone glycosides such as aloin A (barbaloin) and aloin B (isobarbaloin) . These compounds share a similar anthraquinone skeleton but differ in their glycosidic linkages and specific biological activities. This compound is unique in its potent neuroprotective and antibacterial properties, which distinguish it from other anthraquinone glycosides .
List of Similar Compounds:- Aloin A (Barbaloin)
- Aloin B (Isobarbaloin)
- Aloe emodin
- Chrysophanol
This compound stands out due to its specific neuroprotective and antibacterial activities, making it a valuable compound for further research and potential therapeutic applications.
Eigenschaften
CAS-Nummer |
106533-41-9 |
|---|---|
Molekularformel |
C34H38O17 |
Molekulargewicht |
718.7 g/mol |
IUPAC-Name |
[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(4-methoxy-6-oxopyran-2-yl)-3-methyl-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenoxy]oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C34H38O17/c1-15-9-19(46-33-31(44)29(42)27(40)22(13-35)49-33)11-21(26(15)20-10-18(45-2)12-25(39)47-20)48-34-32(30(43)28(41)23(14-36)50-34)51-24(38)8-5-16-3-6-17(37)7-4-16/h3-12,22-23,27-37,40-44H,13-14H2,1-2H3/b8-5+/t22-,23-,27-,28-,29+,30+,31-,32-,33-,34-/m1/s1 |
InChI-Schlüssel |
IZBGWXJOIXZDBF-WLFSTHIVSA-N |
Isomerische SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)OC(=O)/C=C/C4=CC=C(C=C4)O)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O |
Kanonische SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)OC(=O)C=CC4=CC=C(C=C4)O)OC5C(C(C(C(O5)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


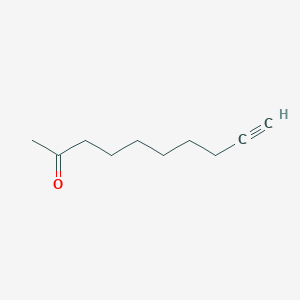
![1-[3-(1,3-Dioxolan-2-yl)phenyl]indole](/img/structure/B14133614.png)


![Methyl 3-[(ethoxycarbonyl)(ethyl)amino]benzoate](/img/structure/B14133630.png)
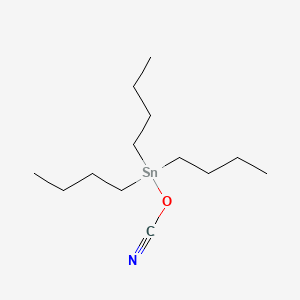
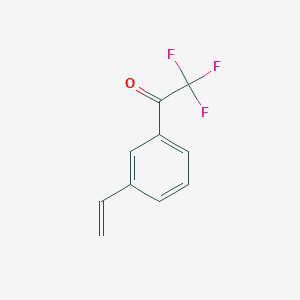
![(2Z)-2-[5-acetyl-4-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]-N-phenylhydrazinecarboxamide](/img/structure/B14133645.png)

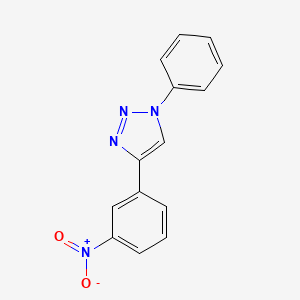
![Tert-butyl 2-amino-2-[2-(bromomethyl)phenyl]acetate](/img/structure/B14133673.png)

![1-[2-(2-Thienyl)ethyl]-3-pyrrolidinemethanamine](/img/structure/B14133682.png)

